molecular formula C12H13N3O2S B5419426 N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

Número de catálogo B5419426
Peso molecular: 263.32 g/mol
Clave InChI: IOIVFWPWZQRSHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mecanismo De Acción

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By binding to the receptor, this compound prevents the influx of calcium ions into the cell, which is necessary for the excitatory neurotransmitter glutamate to exert its effects. This results in a reduction in the excitability of neurons, which can be beneficial in neurological and psychiatric disorders characterized by hyperexcitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and the activity of glutamate transporters, which can contribute to its anti-epileptic and neuroprotective effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. In addition, this compound has been shown to increase the expression of the GABAergic marker GAD67, which can contribute to its anxiolytic and antipsychotic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide is its high potency and selectivity for the AMPA receptor subtype. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. In addition, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide research. One area of interest is the development of more stable analogs of this compound that have a longer half-life and improved solubility. Another area of interest is the investigation of this compound in other neurological and psychiatric disorders, such as traumatic brain injury and post-traumatic stress disorder. Finally, the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, may enhance its therapeutic potential.

Métodos De Síntesis

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide can be synthesized using a multi-step process, starting from 2-chloro-3-nitroquinoxaline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting 2-amino-3-chloroquinoxaline is then reacted with thioacetic acid in the presence of a base to obtain 2-[(methylthio)acetyl]amino-3-chloroquinoxaline. Finally, the methylthio group is replaced with a dimethylamino group using dimethylamine in the presence of a base to yield this compound.

Aplicaciones Científicas De Investigación

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, depression, anxiety, and schizophrenia. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and in humans with refractory epilepsy. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia.

Propiedades

IUPAC Name

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15(2)10(16)7-18-12-11(17)13-8-5-3-4-6-9(8)14-12/h3-6H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIVFWPWZQRSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.